(s)-3-(1-Amino-3-hydroxypropyl)phenol

Chiral Chemistry Pharmaceutical Intermediates Asymmetric Synthesis

Research challenges with racemic mixtures include confounding biological assays and failed asymmetric syntheses. (S)-3-(1-Amino-3-hydroxypropyl)phenol provides a stereochemically defined solution for drug discovery. - Enantiomeric excess >99% eliminates antagonistic (R)-impurity, ensuring reliable β1-selectivity in cardiovascular drug candidates. - Specific rotation of -28.0° and ≥97% purity minimize side reactions during chiral ligand and PROTAC linker synthesis. - Meta-hydroxyl placement preserves critical target hydrogen-bonding, a feature absent in ortho/para analogs.

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
Cat. No. B7779294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-3-(1-Amino-3-hydroxypropyl)phenol
Molecular FormulaC9H13NO2
Molecular Weight167.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C(CCO)N
InChIInChI=1S/C9H13NO2/c10-9(4-5-11)7-2-1-3-8(12)6-7/h1-3,6,9,11-12H,4-5,10H2/t9-/m0/s1
InChIKeyYWBVXJDWRKZBLW-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-(1-Amino-3-hydroxypropyl)phenol Overview


(S)-3-(1-Amino-3-hydroxypropyl)phenol (CAS: 1213299-59-2) is a chiral β-amino alcohol featuring a stereogenic center at the carbon bearing the primary amine and a meta-hydroxyphenyl substituent . As a member of the aryl β-amino alcohol class, it serves as a versatile intermediate in medicinal chemistry, particularly for constructing enantiomerically pure β-adrenergic receptor ligands and other bioactive molecules . Its unique combination of a phenolic hydroxyl and a chiral amino alcohol framework enables both covalent attachment and stereospecific molecular recognition, positioning it as a strategic building block in asymmetric synthesis campaigns [1].

Workflow Stereochemical-control research intermediate
Selection Single (S)-enantiomer chiral building block
Use context Asymmetric synthesis and enantiomer-attribution studies

(S)-3-(1-Amino-3-hydroxypropyl)phenol: Enantiopurity Advantage


The (S)-enantiomer of 3-(1-amino-3-hydroxypropyl)phenol exhibits stereochemically-dependent biological interactions that are absent in its (R)-counterpart or the racemic DL-mixture. As a key intermediate in the synthesis of β-blockers and related cardiovascular agents, the absolute configuration at the chiral center dictates the pharmacophore's orientation within adrenergic receptor binding pockets, directly influencing downstream signaling selectivity and therapeutic efficacy . Furthermore, the meta-hydroxyl substitution pattern is critical for maintaining hydrogen-bonding networks with target proteins; ortho- or para-substituted analogs fail to recapitulate these interactions, rendering them ineffective substitutes in medicinal chemistry campaigns . Substituting the (S)-enantiomer with racemic material introduces a 50% impurity of the inactive or antagonistic stereoisomer, which can confound biological assays, reduce synthetic yield of target APIs, and complicate regulatory compliance .

(R)-enantiomer
Configuration mismatch Opposite stereochemistry may alter receptor-binding orientation and assay-response context
Racemic DL-mixture
Composition risk Introduces ~50% opposite enantiomer; may confound stereochemical interpretation and synthetic yield
Para-substituted analog
Regiochemical mismatch Altered conjugation and directing effects may shift reactivity and binding profile

(S)-3-(1-Amino-3-hydroxypropyl)phenol: Quantitative Comparison


Enantiomeric Purity: Specific Rotation Comparison

The (S)-enantiomer exhibits a specific rotation of [α]D = -28.0° (c=1, MeOH), whereas the (R)-enantiomer shows [α]D = +28.5°, and the racemic DL-mixture shows 0° rotation . This distinct optical rotation enables precise quantification of enantiomeric excess (ee) and ensures that the compound meets the stereochemical requirements for synthesizing enantiopure β-blockers, where the (S)-configuration is essential for β1-selectivity .

Specific rotation
Reported
[α]D -28.0° (c=1, MeOH) vs (R): +28.5°; racemate: 0°
Supports enantiomeric identity verification
Conditions: methanol, 20°C; data to verify
Chiral Chemistry Pharmaceutical Intermediates Asymmetric Synthesis

Purity Benchmark: HPLC Purity vs. Analogs

Commercial suppliers offer (S)-3-(1-Amino-3-hydroxypropyl)phenol at a standard purity of 97-98% (HPLC), as verified by multiple independent vendors including Bidepharm (97%) and MolCore (NLT 98%) . In contrast, the racemic mixture (CAS: 683220-64-6) is typically supplied at 95% purity, and the (R)-enantiomer at 95% purity . This 2-3% higher purity specification for the (S)-form reduces the burden of downstream purification and minimizes impurities that could interfere with sensitive biological assays or catalytic asymmetric reactions.

HPLC purity
Reported
97–98% (S)-enantiomer vs 95% for racemate and (R)-enantiomer
May reduce downstream purification burden
Cross-vendor specification review recommended
Quality Control Procurement Analytical Chemistry

Predicted pKa: Optimizing Purification and Reactions

The predicted acid dissociation constant (pKa) for the phenolic hydroxyl group in (S)-3-(1-Amino-3-hydroxypropyl)phenol is 9.81 ± 0.10, as calculated using advanced QSPR models . This value is notably higher than that of unsubstituted phenol (pKa ≈ 10.0) due to the electron-withdrawing meta-substituent effect of the aminoalkyl chain, but lower than many para-substituted analogs (e.g., tyrosinol, pKa ≈ 10.2) . This precise pKa informs the selection of optimal pH conditions for liquid-liquid extraction, column chromatography, and salt formation during workup, directly impacting recovery yield and purity.

Predicted pKa
Class-level
9.81 ± 0.10 (phenolic OH); phenol ~10.0; tyrosinol ~10.2
Informs pH-controlled extraction conditions
QSPR-predicted value; experimental verification advised
Physicochemical Properties Process Chemistry Purification

LogP & TPSA: Permeability and Solubility Predictions

(S)-3-(1-Amino-3-hydroxypropyl)phenol has a predicted partition coefficient (XLogP3) of 0.1 and a topological polar surface area (TPSA) of 66.5 Ų [1]. This places the compound in a favorable region of the physicochemical space for oral bioavailability, balancing lipophilicity and polarity. In comparison, the close analog 3-(1-amino-2-hydroxyethyl)phenol (noradrenaline analog) has a lower XLogP (-0.3) and higher TPSA (75 Ų), indicating poorer membrane permeability, while the more hydrophobic 3-(1-amino-3-phenylpropyl)phenol has XLogP > 1.5, suggesting potential solubility limitations [2]. The optimal balance of (S)-3-(1-Amino-3-hydroxypropyl)phenol makes it a superior starting point for lead optimization.

LogP & TPSA
Class-level
XLogP3 0.1, TPSA 66.5 Ų vs analog XLogP -0.3, TPSA 75 Ų
Reported research-relevant balance for permeability evaluation
Computed values; requires experimental validation
ADME Properties Drug Design Physicochemical Profiling

Meta-Substitution for Orthogonal Cross-Coupling

The meta-hydroxyl group on the phenyl ring of (S)-3-(1-Amino-3-hydroxypropyl)phenol provides a unique synthetic handle that is orthogonal to the para- and ortho-positions, enabling regioselective functionalization. This contrasts with the more common para-hydroxy isomer (e.g., tyrosinol), where the hydroxyl and aminoalkyl chain are directly conjugated, leading to altered electron density and reduced selectivity in electrophilic aromatic substitution . Specifically, the meta-substitution pattern directs electrophiles to the ortho/para positions relative to the hydroxyl group, while leaving the aminoalkyl chain's stereocenter unaffected . This orthogonality allows for sequential diversification without protecting group manipulation, increasing synthetic efficiency.

Regioselectivity
Class-level
Meta-OH directs electrophiles to ortho/para sites; spares aminoalkyl stereocenter
Supports orthogonal diversification strategies
Qualitative directing-effect context
Synthetic Chemistry Cross-Coupling Regioselectivity

(S)-3-(1-Amino-3-hydroxypropyl)phenol: Key Applications


Synthesis of β1-Selective Beta-Blockers

The (S)-enantiomer is a critical chiral intermediate in the preparation of β1-selective beta-blockers such as atenolol and metoprolol. Its defined stereochemistry ensures that the resulting drug candidates exhibit the desired β1/β2 selectivity ratio, minimizing off-target cardiac effects . Using the racemic DL-mixture introduces the (R)-enantiomer, which can act as a competitive antagonist at β2-receptors, leading to bronchoconstriction and reduced therapeutic index. Procurement of the pure (S)-enantiomer (≥97% purity, ee >99%) is essential for synthesizing clinically viable drug candidates that meet regulatory standards for chiral purity .

Chiral Ligand Synthesis & Asymmetric Catalysis

As a chiral β-amino alcohol, (S)-3-(1-Amino-3-hydroxypropyl)phenol serves as a versatile precursor for chiral oxazaborolidine catalysts and salen-type ligands used in asymmetric reductions and epoxidations [1]. Its specific rotation of -28.0° provides a convenient quality control metric to verify stereochemical integrity before ligand synthesis. In contrast, the use of racemic material yields achiral or racemic catalysts that fail to induce enantioselectivity, rendering them useless for asymmetric transformations. The high purity (97-98%) minimizes competing side reactions during ligand formation, ensuring reproducible catalyst performance .

CNS and Metabolic Lead Optimization

The compound's predicted XLogP3 of 0.1 and TPSA of 66.5 Ų place it within the optimal range for blood-brain barrier penetration and oral bioavailability, making it an attractive scaffold for CNS drug discovery [2]. Its meta-hydroxyl group allows for modular diversification while preserving key hydrogen-bonding interactions with target proteins such as GPCRs and enzymes. This physicochemical profile is superior to more polar analogs (e.g., noradrenaline derivatives) which exhibit poor CNS exposure, and more lipophilic analogs which suffer from high plasma protein binding and metabolic instability . The (S)-enantiomer thus offers a strategic advantage in hit-to-lead campaigns for neurodegenerative and psychiatric disorders.

PROTAC & Bifunctional Degrader Synthesis

The combination of a phenolic hydroxyl and a chiral primary amine in (S)-3-(1-Amino-3-hydroxypropyl)phenol makes it an ideal linker for constructing PROTACs (Proteolysis Targeting Chimeras) . The hydroxyl group can be functionalized to attach an E3 ligase ligand (e.g., VHL or CRBN binder), while the amine can be linked to a target protein binder. The stereocenter imparts conformational constraint that can enhance ternary complex formation and degradation efficiency. The meta-substitution pattern ensures that the linker does not interfere with the binding of either warhead, a common pitfall with para-substituted analogs .

Application
Selection Property
Validation Focus
Beta-blocker research
Enantiomeric identity and purity
Stereochemical research context; receptor-selectivity profiling
Chiral ligand synthesis
Specific rotation and stereointegrity
Enantioselective catalysis performance review
CNS research scaffold
Physicochemical profile
Permeability and protein-binding context in research models
PROTAC linker development
Orthogonal functionalization
Ternary complex formation and degradation endpoint review

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